2-chloro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide
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Overview
Description
“2-chloro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide” is a chemical compound with the molecular formula C22H14ClNO3 . It is a derivative of coumarin, a class of compounds that have been found to possess a variety of biological activities .
Synthesis Analysis
The synthesis of coumarin derivatives, including “this compound”, has been a topic of interest for many organic and pharmaceutical chemists . The synthesis methods of coumarin systems have been carried out in both classical and non-classical conditions, particularly under green conditions such as using green solvents, catalysts, and other procedures .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring fused to a heterocyclic pyran ring . The average mass of the molecule is 375.805 Da, and the monoisotopic mass is 375.066223 Da .Scientific Research Applications
Organic Synthesis and Structural Analysis
- Research has demonstrated methods for carbon–carbon bond formation via intramolecular 1,4-dipolar cycloaddition, generating heterocyclic betaines from amides and N-substituted amides, which could potentially apply to the synthesis of compounds similar to 2-chloro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide (Potts, Dery, & Kullnig, 1987).
- Synthesis, crystal structure analysis, and spectral investigations (IR, NMR, UV-Vis) alongside DFT calculations have been employed to characterize compounds, providing a foundation for understanding the structural properties of similar chromen derivatives (Demir et al., 2016).
Biological Activity and Pharmacological Potential
- Studies on the synthesis of heterocyclic compounds containing the chromene moiety have identified various derivatives with potential biological activities. These methodologies could be adapted to produce and evaluate derivatives of this compound for various pharmacological effects (Atalla, El-Dean, & Harb, 1991).
- The development of chromen-4-one derivatives as (ant)agonists for the lipid-activated G protein-coupled receptor GPR55, with a spectrum of efficacies ranging from (partial) agonists to antagonists, illustrates the therapeutic potential of chromene derivatives in treating chronic diseases (Schoeder et al., 2019).
Advanced Material Applications
- Research into the synthesis and properties of aromatic polyamides with coumarin chromophores has explored the incorporation of chromene derivatives into polymers for photosensitive applications, indicating the versatility of chromene derivatives in material science (Nechifor, 2009).
Future Directions
The future directions for the research on “2-chloro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide” could involve the synthesis of a variety of its derivatives to explore their diverse biological activities . The development of new synthetic routes and the investigation of the biological properties of these derivatives could lead to the discovery of new and effective drugs .
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with proteins . The aldehyde group in these compounds was selected as the active group to bind to the protein during conjugation .
Mode of Action
It can be inferred from similar compounds that the aldehyde group in these compounds binds to the protein during conjugation . This binding could potentially alter the protein’s function, leading to various downstream effects.
Biochemical Pathways
Similar compounds have been reported to have anti-inflammatory activity , suggesting that they may affect pathways related to inflammation.
Result of Action
Similar compounds have been reported to exhibit anti-inflammatory activity , suggesting that this compound may also have similar effects.
Biochemical Analysis
Biochemical Properties
It is known that the compound has the potential to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is hypothesized that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-chloro-N-(4-oxo-2-phenylchromen-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClNO3/c23-18-9-5-4-8-16(18)22(26)24-15-10-11-20-17(12-15)19(25)13-21(27-20)14-6-2-1-3-7-14/h1-13H,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFDDOSYOSQLLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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